HSF1B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Factor 1B de choque térmico (HSF1B) es un factor de transcripción que juega un papel crucial en la respuesta celular al estrés. Es parte de la familia de factores de choque térmico, que es responsable de regular la expresión de las proteínas de choque térmico. Estas proteínas ayudan a proteger las células del daño causado por diversos factores estresantes, como el calor, las toxinas y las infecciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Factor 1B de choque térmico generalmente implica tecnología de ADN recombinante. El gen que codifica HSF1B se clona en un vector de expresión, que luego se introduce en una célula huésped, como Escherichia coli o levadura. Las células huésped se cultivan en condiciones específicas para inducir la expresión de this compound, que luego se purifica utilizando técnicas cromatográficas .

Métodos de producción industrial

En un entorno industrial, la producción del Factor 1B de choque térmico sigue un enfoque similar pero a mayor escala. Los biorreactores se utilizan para cultivar las células huésped, y la expresión de this compound se induce agregando inductores específicos al medio de cultivo. La proteína luego se cosecha y se purifica utilizando sistemas de cromatografía a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El Factor 1B de choque térmico experimenta varias modificaciones postraduccionales, incluida la fosforilación, la acetilación y la sumoilación. Estas modificaciones regulan su actividad y estabilidad .

Reactivos y condiciones comunes

Acetilación: Las acetiltransferasas, como p300, se utilizan comúnmente para esta modificación.

Sumoilación: Las proteínas modificadoras pequeñas similares a la ubiquitina y las ligasas específicas están involucradas en este proceso.

Productos principales

Los productos principales de estas reacciones son las formas modificadas del Factor 1B de choque térmico, que tienen actividad y estabilidad alteradas. Estas modificaciones permiten que HSF1B regule eficazmente la expresión de las proteínas de choque térmico en respuesta al estrés .

Aplicaciones Científicas De Investigación

El Factor 1B de choque térmico tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El Factor 1B de choque térmico ejerce sus efectos uniéndose a secuencias de ADN específicas conocidas como elementos de respuesta al choque térmico. Tras la activación por estrés, HSF1B experimenta trimerización y se une a estos elementos, promoviendo la transcripción de genes de proteínas de choque térmico. Este proceso involucra varios objetivos moleculares y vías, incluida la activación de quinasas y el reclutamiento de coactivadores de la transcripción .

Comparación Con Compuestos Similares

El Factor 1B de choque térmico es parte de una familia de factores de choque térmico, incluidos el Factor 1A de choque térmico y el Factor 2 de choque térmico. Si bien todos estos factores regulan la expresión de las proteínas de choque térmico, el Factor 1B de choque térmico es único en su respuesta específica a ciertos factores estresantes y sus distintas modificaciones postraduccionales .

Compuestos similares

Factor 1A de choque térmico: Otra isoforma del Factor 1 de choque térmico, que también regula las proteínas de choque térmico pero tiene diferentes mecanismos regulatorios.

Factor 2 de choque térmico: Involucrado en la regulación de las proteínas de choque térmico y otros genes relacionados con el estrés.

Actividad Biológica

Heat Shock Factor 1 (HSF1) is a crucial transcription factor that plays a significant role in cellular stress responses, particularly in the regulation of heat shock proteins (HSPs). The biological activity of HSF1B, a variant of HSF1, has been the subject of various studies highlighting its implications in cellular homeostasis, stress response, and potential therapeutic targets in diseases such as cancer.

Overview of this compound

This compound is part of the heat shock factor family, which regulates the expression of heat shock proteins that assist in protein folding and protection against stress-induced damage. This compound is known to be involved in various cellular processes, including:

- Thermotolerance : Enhancing cell survival under heat stress.

- Cellular Repair Mechanisms : Facilitating recovery from proteotoxic stress.

- Regulation of Longevity : Influencing lifespan through its interaction with insulin signaling pathways.

This compound operates primarily through the following mechanisms:

- Transcriptional Activation : Upon activation by stressors like heat or oxidative stress, this compound translocates to the nucleus and binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, leading to the transcription of HSPs .

- Post-translational Modifications : this compound undergoes various modifications such as phosphorylation that can enhance or inhibit its activity. For instance, JNK-mediated phosphorylation can lead to its inactivation, thus modulating autophagy and apoptosis pathways .

Case Studies

- Colorectal Cancer : A study demonstrated that vitexin inhibits colorectal carcinoma cell proliferation by targeting HSF1. The mechanism involves HSF1-mediated autophagic cell death through the upregulation of ApoL1 and downregulation of p62 . This suggests a novel therapeutic approach for colorectal cancer by manipulating HSF1 activity.

- Longevity Regulation in C. elegans : Research indicated that down-regulation of hsf-1 (the C. elegans homolog) significantly reduced longevity in insulin-like signaling pathway mutants. This highlights the role of HSF1 in lifespan regulation and stress response .

- Stress Response in Aquaculture : In aquaculture studies, differential expression analysis revealed that this compound is crucial for temperature adaptation in fish species like European Sea Bass. The transcriptomic data indicated significant changes in gene expression related to stress tolerance .

Data Tables

Q & A

Basic Research Questions

Q. What is the functional role of HSF1B in cellular stress response mechanisms?

- Methodological Answer : this compound, a splicing isoform of Heat Shock Factor 1 (HSF1), is critical in regulating transcriptional activity during proteotoxic stress. To assess its role, researchers can employ luciferase reporter assays under stress conditions (e.g., heat shock) to quantify this compound-driven transcription of heat shock proteins (HSPs). Controls should include wild-type HSF1 and dominant-negative HSF1 mutants to isolate isoform-specific effects. Cellular localization studies (e.g., immunofluorescence) under stress can further validate its activation kinetics .

Q. What experimental approaches are recommended for detecting this compound transcriptional activity in vitro?

- Methodological Answer : Transient transfection of this compound expression vectors into HSF1-null cell lines (e.g., Hsf1−/− MEFs) paired with HSP70/90 promoter-driven luciferase reporters is a gold standard. Normalize activity using co-transfected Renilla luciferase. Ensure purity of isoform-specific constructs via sequencing and validate protein expression via Western blot with isoform-specific antibodies. Include HSF2 knockout models to rule out cross-regulation .

Advanced Research Questions

Q. How can experimental designs investigate this compound-HSF2 heterodimerization and its functional consequences?

- Methodological Answer : Co-immunoprecipitation (Co-IP) in cells co-expressing this compound and HSF2 isoforms (e.g., HSF2a/HSF2b) can confirm heterodimer formation. Use tagged constructs (e.g., FLAG-HSF1B, HA-HSF2b) for specificity. Functional assays should compare transcriptional activity in HSF2-deficient vs. HSF2-overexpressing systems. Titrate HSF2b expression levels to model its inhibitory effect on this compound, as shown in reporter assays where HSF2b/HSF2a ratios inversely correlate with this compound activity . For structural insights, employ crosslinking followed by mass spectrometry to identify interaction domains.

Q. How should researchers resolve contradictions in HSF2 isoform-mediated regulation of this compound activity?

- Methodological Answer : Contradictions often arise from varying cellular contexts or isoform expression ratios. Systematically replicate studies across multiple cell lines (e.g., HEK293, MEFs) while controlling for endogenous HSF2 levels via siRNA knockdown or CRISPR-Cas8. Quantify isoform-specific mRNA (qRT-PCR) and protein levels to establish baseline ratios. Meta-analyses of existing datasets (e.g., RNA-seq from stressed tissues) can identify context-dependent regulatory patterns. Use multivariate regression to model how HSF2b/HSF2a ratios modulate this compound output .

Q. What strategies optimize the reproducibility of this compound interaction studies in stress-response pathways?

- Methodological Answer : Adopt standardized stress protocols (e.g., 42°C for 1 hour) and include detailed reagent metadata (e.g., antibody lot numbers, plasmid sources) in supplemental materials. Use orthogonal methods (e.g., Co-IP + proximity ligation assays) to confirm interactions. Share raw data (e.g., blot images, luciferase readings) via repositories like OSF to enable independent validation .

Q. Methodological Best Practices

Q. How to design a longitudinal study tracking this compound dynamics during chronic stress exposure?

- Answer : Use inducible this compound expression systems (e.g., Tet-On) to model prolonged stress. Collect time-series data on transcriptional activity (lifer reporter), protein turnover (pulse-chase with 35S-methionine), and co-factor recruitment (ChIP-seq for HSP promoters). Address batch effects by randomizing sample processing and including technical replicates .

Q. What statistical frameworks are appropriate for analyzing this compound isoform-specific effects?

- Answer : Apply mixed-effects models to account for variability in transfection efficiency and cell-line heterogeneity. For small-sample studies (e.g., n=3), use non-parametric tests (Mann-Whitney U) with Bonferroni correction. Power analyses should guide sample sizes, ensuring detection of ≥1.5-fold activity changes with 80% power .

Q. Data Interpretation & Reporting

Q. How to contextualize this compound findings within broader HSF family biology?

- Answer : Compare this compound activity profiles with HSF1a using isoform-specific knockdowns. Integrate RNA-seq datasets to identify unique HSP targets. Highlight evolutionary conservation (e.g., cross-species alignment of this compound domains) and clinical correlations (e.g., this compound expression in cancer proteostasis) .

Q. What criteria validate this compound as a therapeutic target in proteinopathies?

- Answer : Demonstrate rescue of proteostasis in disease models (e.g., Huntington’s) via this compound overexpression. Use pharmacological activators (e.g., HSF1A-specific inhibitors) to isolate this compound’s contribution. Include toxicity assays (LDH release, apoptosis markers) to evaluate therapeutic windows .

Propiedades

Número CAS |

1196723-95-1 |

|---|---|

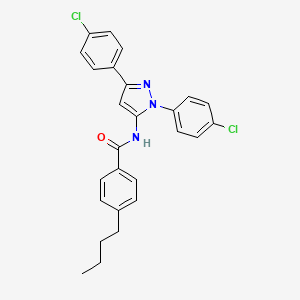

Fórmula molecular |

C26H23Cl2N3O |

Peso molecular |

464.4 g/mol |

Nombre IUPAC |

N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide |

InChI |

InChI=1S/C26H23Cl2N3O/c1-2-3-4-18-5-7-20(8-6-18)26(32)29-25-17-24(19-9-11-21(27)12-10-19)30-31(25)23-15-13-22(28)14-16-23/h5-17H,2-4H2,1H3,(H,29,32) |

Clave InChI |

YBESODXFBCCIIN-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

SMILES canónico |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.